An In-Depth Technical Guide to Dimethyl Hydrogen Phosphate: Properties, Analysis, and Implications for Pharmaceutical Research
An In-Depth Technical Guide to Dimethyl Hydrogen Phosphate: Properties, Analysis, and Implications for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl hydrogen phosphate (DMHP), a dialkyl phosphate ester, is a molecule of significant interest within the realms of chemistry and pharmaceutical sciences. While structurally simple, its chemical and physical properties underpin its roles as a key metabolite of various organophosphorus compounds, a potential prodrug moiety, and a subject of study in the context of environmental and biological systems. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of dimethyl hydrogen phosphate, detailed methodologies for its analysis, and insights into its relevance for professionals in drug development and scientific research.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of dimethyl hydrogen phosphate is essential for its effective handling, analysis, and application in research. These properties are summarized in the table below and discussed in further detail in the subsequent sections.
| Property | Value | Source(s) |
| CAS Number | 813-78-5 | [1][2] |
| Molecular Formula | C2H7O4P | [1] |
| Molecular Weight | 126.05 g/mol | [1] |
| Appearance | Clear, colorless to yellow or brown liquid | [3] |
| Density | 1.323 g/cm³ | [3] |
| Boiling Point | 174 °C | [3] |
| Flash Point | 50 °C | [3] |
| Vapor Pressure | 1.28 mmHg at 25°C | [3] |
| Water Solubility | Soluble | [1] |
| pKa | 1.24 ± 0.50 (Predicted) | [3] |
| LogP | -1.2 | [1] |
Structural Identity and Nomenclature
Dimethyl hydrogen phosphate is systematically known as dimethyl hydrogen phosphate.[1][4] It is crucial to distinguish it from the structurally similar but chemically distinct compound, dimethyl hydrogen phosphite (CAS 868-85-9).[5][6] The presence of a phosphoryl group (P=O) in the phosphate imparts significantly different reactivity and stability compared to the phosphite.
Diagram: Chemical Structure of Dimethyl Hydrogen Phosphate
Caption: 2D structure of dimethyl hydrogen phosphate.
Physicochemical Characteristics
Dimethyl hydrogen phosphate is a liquid at room temperature and exhibits miscibility with water and polar organic solvents.[7] Its low octanol-water partition coefficient (LogP) of -1.2 indicates its hydrophilic nature.[1] The predicted pKa of 1.24 suggests that it is a relatively strong acid, existing predominantly in its anionic form at physiological pH.[3] This acidity is a key characteristic of organophosphate esters bearing a P-OH group.[8]
Part 2: Chemical Behavior: Stability and Reactivity
Hydrolysis and Stability
Reactivity and Role in Synthesis
The reactivity of dimethyl hydrogen phosphate is centered around the acidic proton and the phosphate ester linkages. While its direct use as a synthetic reagent in pharmaceutical manufacturing is not as extensively documented as that of dimethyl hydrogen phosphite, which is utilized in reactions like the Pudovik reaction, the phosphate moiety is of great importance in medicinal chemistry.[13][14] Phosphate groups are often incorporated into drug molecules as prodrugs to enhance aqueous solubility and improve bioavailability.[15][16] These phosphate prodrugs are designed to be enzymatically cleaved in vivo to release the active parent drug.[17][18][19]
Part 3: Experimental Protocols for Analysis and Characterization
Accurate characterization of dimethyl hydrogen phosphate requires a suite of analytical techniques. This section provides an overview and generalized protocols for the most common methods.
Determination of pKa
The acidity of dimethyl hydrogen phosphate is a key parameter influencing its behavior in different environments.
This is a classical and highly accurate method for pKa determination.[20]
Protocol: Potentiometric Titration for pKa Determination
-
Preparation of Solutions:
-
Prepare a standard solution of dimethyl hydrogen phosphate (e.g., 1 mM) in deionized water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[21]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the dimethyl hydrogen phosphate solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a burette containing the standardized NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the NaOH solution.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Diagram: Workflow for Potentiometric pKa Determination
Caption: Step-by-step workflow for determining the pKa of dimethyl hydrogen phosphate via potentiometric titration.
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1][13][22][23]
Protocol: UV-Vis Spectrophotometry for pKa Determination
-
Preparation of Solutions:
-
Prepare a stock solution of dimethyl hydrogen phosphate.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.
-
Prepare a set of solutions with a constant concentration of dimethyl hydrogen phosphate in each of the buffer solutions.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of dimethyl hydrogen phosphate.
Both ¹H and ³¹P NMR are powerful tools for characterizing dimethyl hydrogen phosphate.
Protocol: ¹H and ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of dimethyl hydrogen phosphate in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
-
Instrument Setup:
-
Data Acquisition and Interpretation:
-
Acquire the ¹H and ³¹P{¹H} (proton-decoupled) NMR spectra.
-
The ¹H NMR spectrum will show signals corresponding to the methyl protons.
-
The ³¹P NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of the phosphate group. For dimethyl phosphate anion, a chemical shift of approximately 2.8 ppm has been reported.[3]
-
Diagram: NMR Analysis Workflow
Caption: A simplified workflow for the NMR analysis of dimethyl hydrogen phosphate.
FTIR spectroscopy provides information about the functional groups present in the molecule.
Protocol: FTIR Spectroscopy of a Liquid Sample
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Preparation (Transmission - Liquid Cell):
-
Data Acquisition:
-
Record the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Spectral Interpretation:
-
Identify characteristic absorption bands, such as P=O stretching, P-O-C stretching, and C-H stretching vibrations.
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dimethyl hydrogen phosphate.
Protocol: Mass Spectrometry
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like dimethyl hydrogen phosphate.
-
-
Mass Analysis:
-
Acquire the mass spectrum.
-
-
Data Interpretation:
Part 4: Relevance to Drug Development and Research
Dimethyl hydrogen phosphate is relevant to the pharmaceutical industry in several key areas:
-
Metabolite Identification: It is a known metabolite of several organophosphorus compounds, including some pesticides and nerve agents.[7] Understanding its formation and fate is crucial in toxicology and drug metabolism studies.
-
Prodrug Design: The phosphate group is a common motif in prodrug design to improve the solubility and bioavailability of parent drugs.[15][16] While dimethyl hydrogen phosphate itself may not be the direct prodrug, the principles of its chemical behavior are relevant to the design and study of more complex phosphate prodrugs.[17][18][19]
-
Analytical Standard: Pure dimethyl hydrogen phosphate serves as an essential analytical standard for the quantification of this analyte in various matrices, including biological and environmental samples.
Conclusion
Dimethyl hydrogen phosphate, while a relatively simple molecule, possesses a rich chemistry that is of significant interest to researchers in the pharmaceutical and chemical sciences. Its physicochemical properties, particularly its acidity and solubility, dictate its behavior in biological and environmental systems. A comprehensive understanding of its stability, reactivity, and the analytical methods for its characterization is essential for its application in research and for understanding its role as a metabolite and its relevance to prodrug strategies. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and professionals working with this important organophosphorus compound.
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